(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one
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Overview
Description
(S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a unique structure with both amino and chloro substituents, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one typically involves multi-step organic reactions. One common approach is to start with a suitable piperidine derivative, which undergoes chlorination to introduce the chloro substituent. This intermediate is then reacted with a chiral amine to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of a piperidine derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or ammonia. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield imines or nitriles, while reduction can produce piperidine derivatives
Scientific Research Applications
(S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro substituent can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one include:
- (S)-2-Amino-1-(®-3-hydroxy-piperidin-1-yl)-3-methyl-butan-1-one
- (S)-2-Amino-1-(®-3-methyl-piperidin-1-yl)-3-methyl-butan-1-one
- (S)-2-Amino-1-(®-3-fluoro-piperidin-1-yl)-3-methyl-butan-1-one
Uniqueness
The uniqueness of (S)-2-Amino-1-(®-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Biological Activity
(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one, with the CAS number 1401666-35-0, is a compound that has gained interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C10H19ClN2O, with a molecular weight of 218.72 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Chemical Formula | C10H19ClN2O |
Molecular Weight | 218.72 g/mol |
CAS Number | 1401666-35-0 |
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities:
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its stereochemistry and the presence of the chlorinated piperidine moiety. Modifications to the piperidine ring or the amino acid side chain can lead to significant changes in potency and selectivity against biological targets.
Case Study 1: GSK-3β Inhibition
A study focused on a series of compounds similar to this compound found that specific substitutions at the piperidine nitrogen enhanced inhibitory activity against GSK-3β. The most potent inhibitors exhibited IC50 values in the nanomolar range, indicating strong potential for therapeutic applications in neurodegenerative diseases .
Case Study 2: Antimicrobial Testing
In vitro tests conducted on piperidine derivatives demonstrated varying degrees of antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. While specific data on this compound is not available, these findings suggest that compounds with similar structures may also possess antimicrobial properties .
Properties
Molecular Formula |
C10H19ClN2O |
---|---|
Molecular Weight |
218.72 g/mol |
IUPAC Name |
(2S)-2-amino-1-[(3R)-3-chloropiperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C10H19ClN2O/c1-7(2)9(12)10(14)13-5-3-4-8(11)6-13/h7-9H,3-6,12H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
NZXBSQVIGCLLFD-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H](C1)Cl)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)Cl)N |
Origin of Product |
United States |
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